Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
Description
This compound features a triazinoindole core with a thioacetamide side chain and distinct substituents:
- 8-ethyl and 5-methyl groups on the triazinoindole ring.
- N-propyl on the acetamide nitrogen. Its synthesis typically involves coupling 2-[(substituted triazinoindol-3-yl)thio]acetic acid with an appropriate amine (e.g., propylamine) using reagents like HATU and DMAP .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-4-8-18-14(23)10-24-17-19-16-15(20-21-17)12-9-11(5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23) |
InChI Key |
RLNGHBRLJMXSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)CC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazinoindole Core
- The triazinoindole nucleus is generally synthesized via cyclization reactions starting from substituted indole derivatives and appropriate triazine precursors.
- Alkylation steps introduce the ethyl and methyl groups at the 8- and 5-positions, respectively.
- These steps often involve nucleophilic aromatic substitution or condensation reactions under controlled temperature and solvent conditions to ensure high yield and purity.
Formation of the Acetamide with N-Propyl Substitution
- The acetamide moiety is introduced by acylation of the corresponding amine with propyl-substituted acyl chlorides or anhydrides.
- Alternatively, amidation can be achieved by coupling the thiol-substituted triazinoindole intermediate with N-propylacetamide derivatives using coupling agents like EDCI or DCC in the presence of catalysts such as DMAP.
- Reaction conditions are optimized to avoid hydrolysis or side reactions, typically carried out in aprotic solvents like dichloromethane or DMF at low to moderate temperatures.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Triazinoindole core synthesis | Substituted indole + triazine precursors; reflux in polar solvents | Control of regioselectivity critical |
| Thioether formation | Thiol/thiolate + halogenated triazinoindole; inert atmosphere, anhydrous | Avoid sulfur oxidation; base choice important |
| Acetamide formation | N-propyl acyl chloride + amine; coupling agents (EDCI/DCC), DMAP catalyst | Mild conditions to preserve sensitive groups |
Purification and Characterization
- Purification is typically performed by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Final product purity is confirmed by spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and substitution pattern
- Mass Spectrometry (MS): Confirms molecular weight and molecular formula
- Infrared Spectroscopy (IR): Identifies characteristic amide and thioether functional groups.
Research Findings and Notes on Preparation
- The multi-step synthesis requires careful monitoring to minimize by-products such as sulfoxides or sulfones formed by oxidation of the thioether sulfur.
- Reaction yields depend heavily on the purity of starting materials and the control of moisture and oxygen during thioether formation.
- The presence of the N-propyl group on the acetamide nitrogen influences the solubility and biological activity, necessitating precise synthetic control.
- Analogous compounds with different substitutions (e.g., fluoro, bromo, methoxy) have been synthesized using similar strategies, indicating the robustness of the synthetic approach.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Critical Parameters | Outcome/Notes |
|---|---|---|---|
| Triazinoindole core synthesis | Substituted indole, triazine precursors | Temperature, solvent polarity | Formation of substituted triazinoindole core |
| Thioether linkage formation | Thiol/thiolate, halogenated intermediate | Anhydrous, inert atmosphere | Selective thioether bond formation |
| Acetamide N-propylation | N-propyl acyl chloride or amide coupling agents | Mild temperature, catalyst presence | Formation of acetamide with N-propyl substitution |
| Purification & characterization | Silica gel chromatography, NMR, MS, IR | Solvent system, detection methods | High purity final compound confirmed |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, which can further undergo additional modifications to yield a wide range of derivatives with potential biological activities.
Scientific Research Applications
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating various biological processes . The triazino group and thio linkage contribute to its stability and reactivity, enhancing its biological activity.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in triazinoindole substituents, N-alkyl/aryl groups, or thioacetamide modifications:
Table 1: Structural Comparison
Key Observations:
- 8-Substituents : Bromo/fluoro/ethyl groups influence electronic properties and binding interactions. Bromo analogs (e.g., compound 25) are heavier and more lipophilic, while fluoro derivatives () may improve metabolic stability .
- N-Substituents: Propyl, ethoxypropyl, and isopropyl groups modulate solubility and steric effects.
Spectroscopic and Analytical Data
- NMR/LCMS: Analogous compounds (e.g., compound 15, ) show characteristic peaks for triazinoindole (δ 7.1–8.3 ppm in ¹H NMR) and acetamide carbonyls (δ 165–167 ppm in ¹³C NMR) .
- HRMS : Confirms molecular weights (e.g., compound 6b in : [M+H]+ 404.1359) .
Biological Activity
Acetamide derivatives, particularly those containing indole and triazine moieties, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-, highlighting its potential therapeutic applications through various studies and findings.
Structural Overview
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₅OS
- Molecular Weight : Approximately 371.5 g/mol
- Functional Groups : Acetamide group, thioether linkage, and indole/triazine moiety.
This unique structure is believed to contribute significantly to its biological activities.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
- Antimicrobial Effects : The indole nucleus can interact with microbial DNA and enzymes, potentially leading to antimicrobial activity.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
Acetamide derivatives have shown promising antimicrobial properties against several bacterial strains. Studies indicate that this compound exhibits significant inhibition of microbial growth, making it a candidate for developing new antibiotics.
Anticancer Activity
Research indicates that Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed in studies involving:
- MCF7 (breast cancer) : IC50 values indicating effective inhibition.
- A549 (lung cancer) : Significant growth inhibition was noted.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
Anti-inflammatory Activity
Compounds with similar structural features have been reported to exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic potential of the compound against several cancer cell lines using MTT assays. Results indicated that it effectively reduced cell viability in a dose-dependent manner. -
Enzyme Inhibition Studies :
In vitro assays demonstrated that the compound inhibited α-glucosidase with an IC50 value comparable to standard drugs like acarbose. This suggests its potential use in managing diabetes by controlling blood sugar levels. -
Molecular Docking Studies :
Computational studies using molecular docking simulations revealed strong binding affinities of the compound towards target enzymes involved in metabolic pathways. These studies provide insights into the potential interactions at a molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
